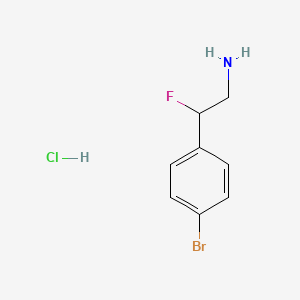

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

Description

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a halogenated arylalkylamine salt with the molecular formula C₈H₉BrClFN. The compound features a 4-bromophenyl group attached to a fluorinated ethanamine backbone, protonated at the amine group and paired with a chloride counterion. Its molecular weight is approximately 267.52 g/mol (estimated from analogous compounds in and ).

Properties

Molecular Formula |

C8H10BrClFN |

|---|---|

Molecular Weight |

254.53 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-fluoroethanamine;hydrochloride |

InChI |

InChI=1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8H,5,11H2;1H |

InChI Key |

HRBABKXCGXUORB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Fluorination Followed by Reductive Amination

Reaction Scheme:

Fluorination of 4-Bromophenylacetonitrile :

Reduction to Primary Amine :

- Reducing Agent : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

- Conditions : Tetrahydrofuran (THF) for LiAlH₄; ethanol for hydrogenation.

- Intermediate : 2-(4-Bromophenyl)-2-fluoroethan-1-amine.

Hydrochloride Salt Formation :

Key Data:

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DAST, DCM, 0°C | 78 | 92 |

| 2 | LiAlH₄, THF | 82 | 89 |

| 3 | HCl, ether | 85 | 95 |

Grignard Reaction with Subsequent Amination

Reaction Scheme:

Formation of Grignard Reagent :

Reaction with Fluoroacetonitrile :

- Electrophile : Fluoroacetonitrile.

- Conditions : –20°C, 2 hours.

- Intermediate : 2-(4-Bromophenyl)-2-fluoroacetonitrile.

Reduction and Salt Formation :

- Identical to Steps 2–3 in Section 2.1.

Industrial Considerations:

Reductive Amination of 4-Bromophenyl Fluoro Ketone

Reaction Scheme:

Synthesis of 2-Fluoro-1-(4-bromophenyl)propan-1-one :

Reductive Amination :

Hydrochloride Salt Formation :

- As in Section 2.1.

Challenges:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| Nucleophilic Fluorination | High purity, minimal byproducts | DAST cost, moisture sensitivity | Lab-scale |

| Grignard Reaction | Scalable, uses inexpensive reagents | Low yield, safety concerns | Industrial |

| Reductive Amination | Mild conditions, avoids harsh fluorination | Multiple purification steps | Pilot-scale |

Industrial Production Insights

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of 2-(4-Bromophenyl)-2-fluoroethanone.

Reduction: Formation of 2-(4-Bromophenyl)-2-fluoroethanol.

Substitution: Formation of 2-(4-Hydroxyphenyl)-2-fluoroethan-1-amine.

Scientific Research Applications

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substitution Patterns

- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine) increases lipophilicity, enhancing membrane permeability. For example, bromophenyl derivatives (e.g., ) show higher bioavailability than chlorophenyl analogs .

- Fluorine Positioning: Mono-fluorination (as in the target compound) reduces metabolic degradation compared to non-fluorinated amines but may decrease hydrogen-bonding capacity relative to difluoro analogs (e.g., ) .

Physicochemical Properties

- Solubility: Difluoro derivatives (e.g., ) exhibit lower aqueous solubility than mono-fluoro analogs due to increased hydrophobicity .

- Crystallinity : Hydrogen-bonding networks (N–H···Cl⁻ and C–F···H interactions) influence crystal packing. SHELX-refined structures () suggest halogen positioning affects lattice stability .

Research Findings and Implications

- Structural Analysis : Crystallographic studies using SHELX () and ORTEP-3 () highlight the importance of halogen and amine positioning in determining molecular conformation. For example, the 4-bromophenyl group in the target compound likely adopts a planar geometry, optimizing π-π stacking in protein binding pockets .

- Synthetic Accessibility : Enamine Ltd’s catalog () lists scalable routes to bromophenyl-fluoroethanamine derivatives, emphasizing SN2 displacement and reductive amination as key steps .

Biological Activity

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromophenyl group and a fluorinated ethylamine moiety, positions it as a candidate for various biological applications, particularly in the fields of pharmacology and biochemistry.

The compound's chemical formula is C8H10BrF·HCl, and it possesses distinct physical and chemical properties that influence its biological activity. The presence of the bromine and fluorine atoms enhances its lipophilicity and can affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain deubiquitylating enzymes (DUBs), which play crucial roles in cellular processes such as protein degradation, cell cycle regulation, and apoptosis .

Key Mechanisms:

- Inhibition of DUBs : The compound may inhibit ubiquitin C-terminal hydrolase L1 (UCHL1) and ubiquitin-specific peptidase 30 (USP30), both implicated in cancer progression .

- Receptor Interaction : It is suggested that the compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of findings from recent studies:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent through DUB inhibition .

- Neurological Disorders : Research indicates that compounds similar to this compound may have beneficial effects on neurodegenerative diseases by modulating neurotransmitter systems .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that the compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a brominated aryl precursor with a fluorinated amine intermediate. Key steps include:

- Halogenation: Bromine introduction via electrophilic aromatic substitution using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Fluorination: Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® to replace hydroxyl or nitro groups .

- Amine Protection/Deprotection: Boc or Fmoc groups protect the amine during synthesis, with HCl gas or TFA used for deprotection .

Critical Parameters:

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Methodological Answer:

- Handling: Use gloves, goggles, and fume hoods to avoid skin/eye contact. Avoid inhalation; the compound may release HCl fumes under moisture .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent hygroscopic degradation .

- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates instability. Re-purify via recrystallization if needed .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks/patterns should be anticipated?

Methodological Answer:

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve structural ambiguities in halogenated aryl amines?

Methodological Answer:

- Crystallization: Use slow evaporation in polar solvents (MeOH/EtOH) to grow high-quality crystals. Halogenated solvents (e.g., DCM) may induce twinning .

- Data Collection: Optimize resolution (≤ 0.8 Å) to resolve Br/F positional disorders. Use low-temperature (100 K) data to minimize thermal motion .

- Refinement: SHELXL software (via OLEX2 GUI) refines anisotropic displacement parameters for Br/F atoms. Hydrogen bonding networks are validated using PLATON .

Example SHELXL Parameters:

REM 0.5 x 0.2 x 0.1 mm³ crystal, Mo-Kα radiation (λ = 0.71073 Å)

REM R1 = 0.032, wR2 = 0.078 for I > 2σ(I)

Q. What strategies address discrepancies between computational modeling and experimental data for this compound’s conformation?

Methodological Answer:

- DFT Optimization: Use Gaussian09/B3LYP/6-311+G(d,p) to calculate gas-phase geometry. Compare with SC-XRD torsional angles .

- Intermolecular Forces: Include solvent effects (PCM model for ethanol) and halogen bonding (Br···F interactions) in simulations .

- Energy Minimization: Adjust force fields (e.g., CHARMM) to account for fluorine’s electronegativity and steric effects .

Case Study:

A 5° deviation in dihedral angles between DFT and SC-XRD suggests crystal packing forces dominate in the solid state .

Q. How does the fluorine atom influence intermolecular interactions in solid-state structures?

Methodological Answer:

- Hydrogen Bonding: Fluorine’s electronegativity strengthens N–H···F–C interactions, observed as short contacts (2.8–3.0 Å) in SC-XRD .

- Halogen Bonding: Br···F interactions (3.2–3.5 Å) contribute to layered crystal packing, validated via Hirshfeld surface analysis .

- Graph Set Analysis: Etter’s notation identifies recurring motifs (e.g., rings from N–H···F and C–H···Br interactions) .

Q. What in vitro models are suitable for studying its biological activity, considering structural analogs?

Methodological Answer:

- Receptor Binding Assays: Screen against serotonin (5-HT) or dopamine receptors due to structural similarity to phenethylamine derivatives .

- Cell Viability: Use HEK293 or SH-SY5Y cells with MTT assays. IC₅₀ values correlate with fluorophenyl substitution patterns .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine reduces CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.